Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate: is a complex organic compound characterized by its unique bicyclic structure and functional groups
Properties
IUPAC Name |
ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-18-13(17)15-8-14(9-15,10-16)19-12(15)11-6-4-3-5-7-11/h3-7,12H,2,8-10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXWSFOGTYEDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC=CC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of a precursor molecule containing the necessary phenyl and aminomethyl groups. This cyclization can be achieved using specific catalysts and reaction conditions to ensure the formation of the oxabicyclo structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The carboxylate group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives, such as hydroxybenzene derivatives.
Reduction: Primary amines, such as ethylamine.
Substitution: Esters and amides, depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be used to study enzyme-substrate interactions and as a potential inhibitor for specific enzymes.
Medicine: This compound has potential applications in drug development, particularly as a precursor for pharmaceuticals targeting various diseases. Its reactivity and structural features make it suitable for designing new therapeutic agents.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Ethyl 1-(aminomethyl)cyclohexane-1-carboxylate: Similar bicyclic structure but lacks the phenyl group.
Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylate: Similar oxabicyclo structure but different ring size and substitution pattern.
Uniqueness: Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its combination of the phenyl group and the oxabicyclo structure, which provides distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Q & A
Q. What are the recommended methods for synthesizing Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, and how can its bicyclic structure be confirmed?
The synthesis of this bicyclic compound may involve intramolecular photocycloaddition, as demonstrated in structurally related 2-oxabicyclo[2.1.1]hexane derivatives. For example, ethyl 2-oxabicyclo[2.1.1]hexane-endo-carboxylate analogs are synthesized via photocycloaddition of substituted propenoate esters under UV light . Post-synthesis, structural confirmation requires X-ray crystallography (using programs like SHELXL ) and NMR spectroscopy. The endo/exo configuration of substituents can be distinguished via 1H-NMR coupling constants and NOE experiments .
Q. How can researchers validate the stereochemical configuration of the aminomethyl and phenyl substituents in this compound?
Crystallographic refinement (e.g., using SHELXL ) is critical for resolving stereochemistry. For example, in analogous bicyclic esters, the endo configuration of substituents was confirmed by comparing experimental and simulated X-ray diffraction patterns, supported by ORTEP-3 graphical representations . Additionally, dynamic NMR studies at variable temperatures can reveal restricted rotation of substituents, aiding in stereochemical assignment.
Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?
Key techniques include:
- 1H/13C NMR : To resolve bicyclic ring protons, ester carbonyls, and phenyl/aminomethyl substituents.
- IR Spectroscopy : For detecting ester C=O (~1700 cm⁻¹) and amine N-H (~3300 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
Cross-validation with computational chemistry tools (e.g., DFT) is recommended for peak assignments .
Advanced Research Questions
Q. How does the bicyclic scaffold influence the compound’s reactivity in ring-opening or functionalization reactions?
The strained 2-oxabicyclo[2.1.1]hexane core may undergo selective ring-opening reactions. For instance, thermolysis of similar esters generates ethenyl ketones via retro-cycloaddition . The aminomethyl group could act as a nucleophilic site for further derivatization (e.g., acylation or alkylation), while the ester group is susceptible to hydrolysis under acidic/basic conditions. Reaction pathways should be monitored via in situ NMR or LC-MS to track intermediates.
Q. What computational strategies can predict the compound’s stability and potential as a prodrug?
Density Functional Theory (DFT) calculations can model hydrolysis kinetics of the ester group, a key feature in prodrug design. For example, esterase-mediated hydrolysis of similar bicyclic esters releases active metabolites in vivo . Molecular docking studies may assess interactions with target enzymes (e.g., cytochrome P450), while QSPR models predict bioavailability based on logP and polar surface area .
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
Discrepancies in bond lengths or thermal parameters may arise from disorder or twinning. Use SHELXL’s TWIN and BASF commands to model twinned crystals . Validate structures using the CIF-check tool in PLATON . For ambiguous electron density, iterative refinement with alternative occupancy models or constraints (e.g., DFIX for bond lengths) is advised .
Q. What strategies optimize the compound’s enantiomeric purity for pharmacological studies?
Chiral HPLC or SFC (Supercritical Fluid Chromatography) using polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers. Asymmetric synthesis routes, such as organocatalytic cycloadditions, may improve enantioselectivity. Absolute configuration should be confirmed via anomalous dispersion in X-ray crystallography .
Q. How does the compound’s stereochemistry impact its biological activity?
Stereochemical variations can alter binding affinity to biological targets. For example, endo-substituted bicyclic esters exhibit higher metabolic stability than exo analogs due to steric shielding of the ester group . Comparative studies using diastereomeric pairs and molecular dynamics simulations are recommended to correlate structure-activity relationships.
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for Structural Validation
| Parameter | Value/Description | Reference |
|---|---|---|
| Space Group | P21/c (monoclinic) | |
| R-factor | <5% for high-resolution data | |
| Twinning Fraction | Refined via BASF (if applicable) | |
| Hydrogen Bonding | Validate using PLATON’s HYDB tool |
Q. Table 2: Synthetic Routes and Yields
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Photocycloaddition | UV light, THF, 24h | 45–60 | |
| Thermolysis | 120°C, toluene, 2h | 75 | |
| Enzymatic Hydrolysis | Esterase, pH 7.4, 37°C | >90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
